2-Bromo-1-(5-fluoropyridin-2-yl)ethanone

Organic Synthesis Nucleophilic Substitution α-Haloketone Reactivity

2-Bromo-1-(5-fluoropyridin-2-yl)ethanone (CAS 1026665-80-4) is a halogenated pyridine derivative featuring a bromoacetyl group at the 2-position and a fluorine substituent at the 5-position of the pyridine ring. It belongs to the class of α-haloketones and serves as a versatile intermediate in organic synthesis, particularly for constructing more complex molecules with potential pharmaceutical applications.

Molecular Formula C7H5BrFNO
Molecular Weight 218.02 g/mol
CAS No. 1026665-80-4
Cat. No. B1526668
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-1-(5-fluoropyridin-2-yl)ethanone
CAS1026665-80-4
Molecular FormulaC7H5BrFNO
Molecular Weight218.02 g/mol
Structural Identifiers
SMILESC1=CC(=NC=C1F)C(=O)CBr
InChIInChI=1S/C7H5BrFNO/c8-3-7(11)6-2-1-5(9)4-10-6/h1-2,4H,3H2
InChIKeyROMBETKIORDASQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-1-(5-fluoropyridin-2-yl)ethanone (1026665-80-4): A Strategic Heterocyclic Building Block for Medicinal Chemistry


2-Bromo-1-(5-fluoropyridin-2-yl)ethanone (CAS 1026665-80-4) is a halogenated pyridine derivative featuring a bromoacetyl group at the 2-position and a fluorine substituent at the 5-position of the pyridine ring [1]. It belongs to the class of α-haloketones and serves as a versatile intermediate in organic synthesis, particularly for constructing more complex molecules with potential pharmaceutical applications . The compound has a molecular weight of 218.02 g/mol and a computed XLogP3 of 1.8, with a topological polar surface area of 30 Ų [1].

Why 2-Bromo-1-(5-fluoropyridin-2-yl)ethanone (1026665-80-4) Cannot Be Simply Replaced by Generic Analogs


The specific substitution pattern of 2-Bromo-1-(5-fluoropyridin-2-yl)ethanone—a bromoacetyl electrophile coupled with a 5-fluoropyridine scaffold—creates a unique reactivity and property profile that cannot be replicated by simple analogs [1]. The bromine atom at the α-position of the ketone provides a superior leaving group compared to chloroacetyl analogs [2], enabling more efficient nucleophilic substitution and coupling reactions. Concurrently, the fluorine atom at the 5-position of the pyridine ring modulates the electron density, basicity, and potential binding interactions of the heterocyclic core [3]. Substituting either halogen changes the compound's reactivity, physicochemical properties, and, consequently, its utility in synthetic pathways.

Quantitative Differentiation Evidence for 2-Bromo-1-(5-fluoropyridin-2-yl)ethanone (1026665-80-4)


Superior Electrophilic Reactivity of Bromoacetyl vs. Chloroacetyl Group in Pyridine Derivatives

The bromoacetyl group in 2-Bromo-1-(5-fluoropyridin-2-yl)ethanone is consistently more reactive towards nucleophiles than the chloroacetyl group in its direct analog 2-Chloro-1-(5-fluoropyridin-2-yl)ethanone [1]. This difference is a well-established property of α-haloketones, where the C–Br bond is weaker and more readily displaced than the C–Cl bond, leading to faster reaction kinetics and higher yields in substitution reactions.

Organic Synthesis Nucleophilic Substitution α-Haloketone Reactivity

Physicochemical Property Differentiation: LogP and Molecular Weight vs. Chloro Analog

2-Bromo-1-(5-fluoropyridin-2-yl)ethanone exhibits a higher computed LogP (XLogP3 = 1.8) and higher molecular weight (218.02 g/mol) compared to its chloro analog 2-Chloro-1-(5-fluoropyridin-2-yl)ethanone (MW = 173.57 g/mol) [1]. The increased lipophilicity and larger halogen atom influence membrane permeability and protein binding characteristics.

Physicochemical Properties Drug-likeness LogP

Electronic Modulation by 5-Fluoro Substitution on Pyridine Ring

The 5-fluoro substituent in 2-Bromo-1-(5-fluoropyridin-2-yl)ethanone exerts an electron-withdrawing effect on the pyridine ring, lowering its pKa and modulating its coordination chemistry [1]. This contrasts with the non-fluorinated analog 2-Bromo-1-(pyridin-2-yl)ethanone, which has a different electronic profile. The fluorine-induced electronic modulation enhances the compound's stability towards oxidation and can influence binding interactions with biological targets.

Electronic Effects Fluorine Chemistry Pyridine Basicity

Halogen Bonding Capability: Bromine vs. Chlorine in Molecular Recognition

The bromine atom in the bromoacetyl group of 2-Bromo-1-(5-fluoropyridin-2-yl)ethanone can engage in halogen bonding interactions with biological targets, a feature that is significantly less pronounced for chlorine [1]. Halogen bonding, where the electrophilic region of the halogen (the 'σ-hole') interacts with Lewis bases, is a recognized design strategy in medicinal chemistry to enhance target selectivity and binding affinity. The bromine atom, with its larger size and greater polarizability compared to chlorine, is a stronger halogen bond donor.

Halogen Bonding Structure-Based Drug Design Molecular Recognition

Optimal Application Scenarios for 2-Bromo-1-(5-fluoropyridin-2-yl)ethanone (1026665-80-4)


Medicinal Chemistry: Synthesis of Kinase Inhibitors and GPCR Modulators Utilizing the 5-Fluoropyridine Scaffold

The compound serves as a strategic intermediate for constructing kinase inhibitors and GPCR modulators that require the 2-(5-fluoropyridin-2-yl) ethanone scaffold. The 5-fluoro substitution enhances metabolic stability and binding interactions, while the bromoacetyl group enables efficient conjugation with diverse pharmacophores . Patents such as US9029386 (Pyridine derivatives useful as kinase inhibitors) and WO2009133348 (tissue kallikrein inhibitors) exemplify the use of similar fluoropyridine building blocks in therapeutic agent development [1].

Fragment-Based Drug Discovery: Halogen Bonding-Enabled Hit Optimization

In fragment-based drug discovery campaigns, 2-Bromo-1-(5-fluoropyridin-2-yl)ethanone can be employed as a functionalized fragment where the bromine atom provides both a reactive handle for chemical elaboration and the potential for halogen bonding interactions with the target protein. The 5-fluoropyridine core offers a favorable physicochemical profile (XLogP3 = 1.8, TPSA = 30 Ų) , making it a suitable starting point for lead optimization.

Chemical Biology: Synthesis of Activity-Based Probes and Affinity Labels

The highly reactive bromoacetyl group makes 2-Bromo-1-(5-fluoropyridin-2-yl)ethanone an excellent precursor for designing activity-based protein profiling (ABPP) probes and affinity labels. The α-bromoketone moiety can covalently modify active-site nucleophiles (e.g., cysteine, serine residues), while the 5-fluoropyridine motif serves as a recognition element for specific enzyme or receptor targets .

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